molecular formula C9H7BrF2O3 B2975118 Methyl 2-bromo-5-(difluoromethoxy)benzoate CAS No. 705279-03-4

Methyl 2-bromo-5-(difluoromethoxy)benzoate

Cat. No. B2975118
CAS RN: 705279-03-4
M. Wt: 281.053
InChI Key: UECTUFPIUZYTQW-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1131587-78-4 . It has a molecular weight of 281.05 and its IUPAC name is methyl 5-bromo-2-(difluoromethoxy)benzoate .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C9H7BrF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 291.5±35.0 °C and a predicted density of 1.571±0.06 g/cm3 . It should be stored in a sealed, dry environment at room temperature .

Safety And Hazards

The safety information for this compound suggests avoiding breathing its mist, gas, or vapours, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-bromo-5-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(15-9(11)12)2-3-7(6)10/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECTUFPIUZYTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-(difluoromethoxy)benzoate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-5-hydroxybenzoate (5.63 mmol, 1.30 g) in DMF (8 mL) was added cesium carbonate (11.3 mmol, 3.67 g) and methyl chlorodifluoroacetate (6.75 mmol, 0.71 mL), and the reaction mixture stirred at 90° C. for 16 h. After cooling to rt and dilution with ethyl acetate, the mixture was filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography using hexane/EtOAc (9:1, v/v) as the eluent. The product was obtained as a light yellow oil (560 mg, 35%). GC-MS m/z: 280 (MH+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
35%

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